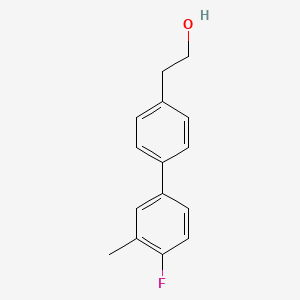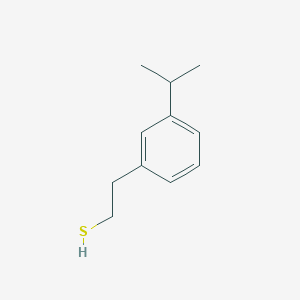
2-(3-iso-Propylphenyl)ethanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-iso-Propylphenyl)ethanethiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to an ethyl chain, which is further connected to a phenyl ring substituted with an iso-propyl group.
準備方法
Synthetic Routes and Reaction Conditions
2-(3-iso-Propylphenyl)ethanethiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide with a sulfur nucleophile such as hydrosulfide anion. For instance, the reaction of 3-iso-propylphenyl ethyl bromide with sodium hydrosulfide can yield the desired thiol . Another method involves the use of thiourea as a nucleophile, which reacts with the alkyl halide to form an intermediate alkyl isothiourea salt. This intermediate is then hydrolyzed with an aqueous base to produce the thiol .
Industrial Production Methods
Industrial production of thiols often involves the reaction of ethylene with hydrogen sulfide in the presence of catalysts. This method is efficient for large-scale production and can be adapted for various thiol compounds .
化学反応の分析
Types of Reactions
2-(3-iso-Propylphenyl)ethanethiol undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’).
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Addition: Thiols can add to alkenes and alkynes, forming thioethers.
Common Reagents and Conditions
Oxidizing Agents: Bromine (Br2), iodine (I2), and hydrogen peroxide (H2O2) are commonly used oxidizing agents for thiols.
Reducing Agents: Zinc and hydrochloric acid are used to reduce disulfides back to thiols.
Major Products
Disulfides: Formed through the oxidation of thiols.
Thioethers: Formed through the addition of thiols to alkenes and alkynes.
科学的研究の応用
2-(3-iso-Propylphenyl)ethanethiol has various applications in scientific research:
作用機序
The mechanism of action of 2-(3-iso-Propylphenyl)ethanethiol involves its ability to form disulfide bonds through oxidation. This property is significant in biological systems, where disulfide bonds play a crucial role in maintaining protein structure and function. The thiol group can react with heavy metals, forming insoluble compounds, which is a basis for its biological activity and toxicity .
類似化合物との比較
Similar Compounds
Methanethiol (CH3SH): A simple thiol with a strong odor, commonly used as an odorant in natural gas.
Ethanethiol (C2H5SH): Another simple thiol used as an odorant and in organic synthesis.
Butanethiol (C4H9SH): Used in the synthesis of pharmaceuticals and as a flavoring agent.
Uniqueness
2-(3-iso-Propylphenyl)ethanethiol is unique due to its specific structure, which includes an iso-propyl group on the phenyl ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from simpler thiols like methanethiol and ethanethiol .
特性
IUPAC Name |
2-(3-propan-2-ylphenyl)ethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-9(2)11-5-3-4-10(8-11)6-7-12/h3-5,8-9,12H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUUYVAPCCKJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)CCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
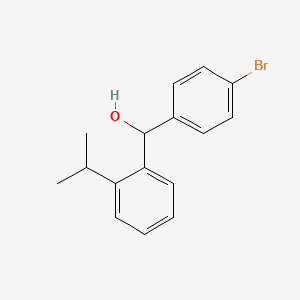
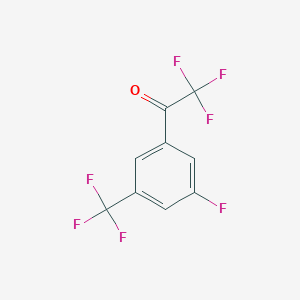
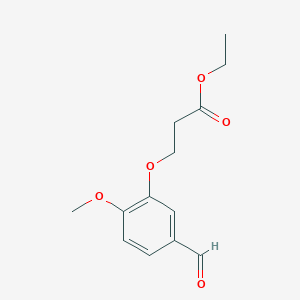
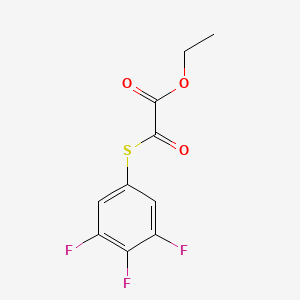
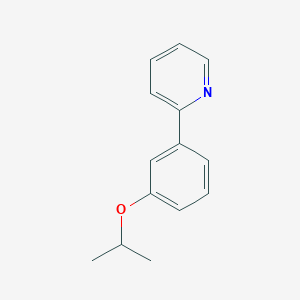
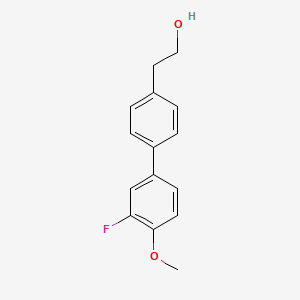
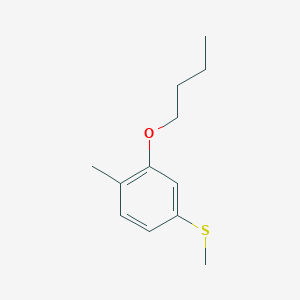
![1-[4-(Ethylthio)phenyl]-1-cyclopropyl ethanol](/img/structure/B7994829.png)
![1-Chloro-3-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7994836.png)
![1,3-Difluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7994839.png)
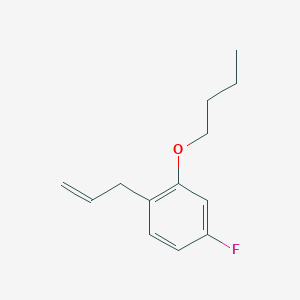
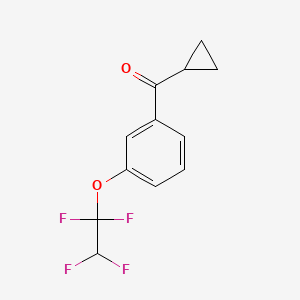
![2-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-propanol](/img/structure/B7994875.png)
